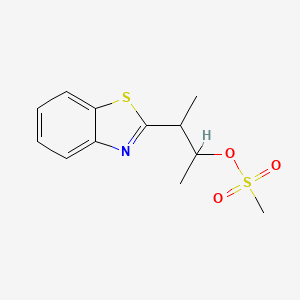

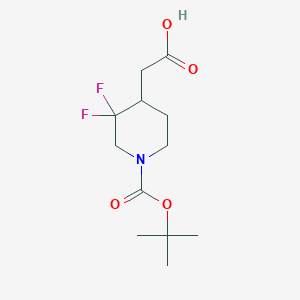

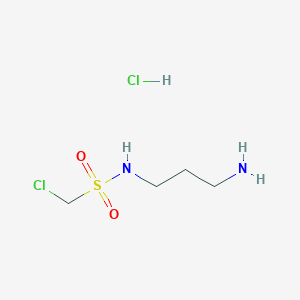

![molecular formula C15H12N2O3 B1377784 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1706460-52-7](/img/structure/B1377784.png)

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Descripción general

Descripción

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid: serves as a versatile intermediate for synthesizing a variety of heterocyclic compounds. These derivatives are crucial in medicinal chemistry due to their potential biological activities .

Fluorophore Development

This compound is identified as a strategic scaffold for developing new fluorophores. Fluorophores are essential in studying intracellular processes and creating chemosensors. The tunable photophysical properties of derivatives of this compound make it a valuable asset in optical applications .

Anti-Inflammatory Agents

Derivatives of this compound have shown promise as anti-inflammatory agents. In an in vivo study, related compounds reduced edema significantly without causing gastric ulcerogenic effects, indicating potential for therapeutic use .

Organic Material Progress

The compound’s derivatives can be used to study the progress of organic materials. Their solid-state emission intensities allow for the design of solid-state emitters, which are beneficial in materials science .

Bio-Macromolecular Interactions

The heteroatoms present in the compound make it a potential chelating agent for ions, which is useful in studying bio-macromolecular interactions. This application is significant in understanding biological processes at the molecular level .

Ionic and Molecular Sensing

Due to its structural diversity and solubility in green solvents, the compound can be used to develop sensors for ionic or molecular detection. This is particularly useful in environmental monitoring and diagnostics .

Bioimaging Applications

The compound’s derivatives can be applied in bioimaging to visualize biological interactions and processes. This application is crucial in medical diagnostics and research .

Organic Light-Emitting Devices (OLEDs)

With the ability to emit light in a solid state, derivatives of this compound can be utilized in the development of OLEDs. This technology is used in creating displays for various electronic devices .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a closely related group of compounds, have been found to interact with various targets, including mitogen-activated protein kinases (mapks) such as extracellular signal-regulated kinase 2 (erk2), p38α, and c-jun n-terminal kinase 3 (jnk3) . These kinases play crucial roles in cellular processes like proliferation, differentiation, and apoptosis .

Mode of Action

These compounds typically bind to their targets, altering their activity and leading to changes in downstream cellular processes .

Biochemical Pathways

For instance, pyrazolo[1,5-a]pyrimidines that target MAPKs can affect pathways involved in cell growth, inflammation, and apoptosis .

Result of Action

Compounds that target mapks, like some pyrazolo[1,5-a]pyrimidines, can have a range of effects, including altering cell growth and inducing apoptosis .

Action Environment

It’s worth noting that the compound’s stability and solubility could be influenced by factors such as ph . Additionally, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could impact its stability.

Propiedades

IUPAC Name |

5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGCCTMQZZZXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182712 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid | |

CAS RN |

1706460-52-7 | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

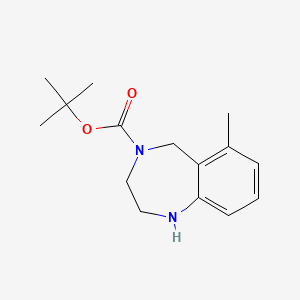

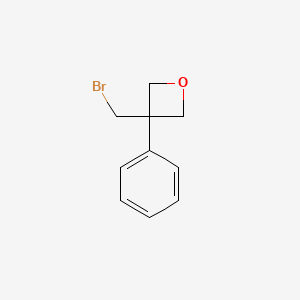

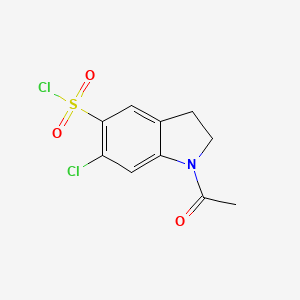

![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)

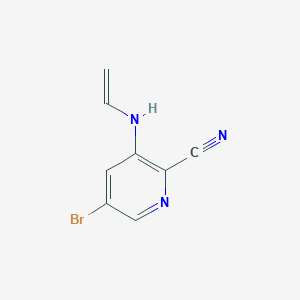

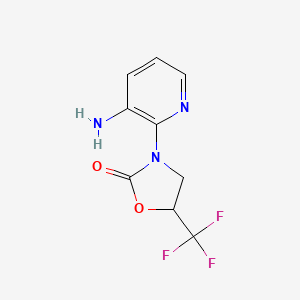

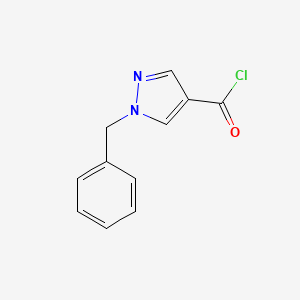

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)

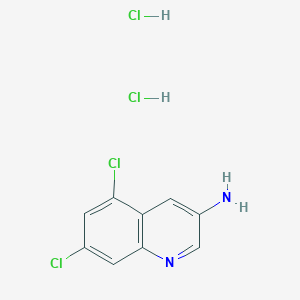

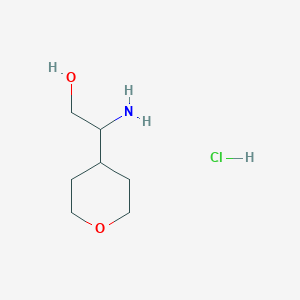

![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)